molecular formula C29H41NO3 B4700528 4,6-di-tert-butyl-2-(3,5-di-tert-butyl-4-hydroxyphenyl)-1,3-benzoxazol-7-ol

4,6-di-tert-butyl-2-(3,5-di-tert-butyl-4-hydroxyphenyl)-1,3-benzoxazol-7-ol

Cat. No. B4700528
M. Wt: 451.6 g/mol
InChI Key: ZTHYVKLDYILTEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-di-tert-butyl-2-(3,5-di-tert-butyl-4-hydroxyphenyl)-1,3-benzoxazol-7-ol, also known as Tinuvin 770, is a widely used ultraviolet (UV) stabilizer in various industrial applications. It is a white powder with a molecular weight of 530.82 g/mol and a melting point of 218-220°C. Tinuvin 770 belongs to the class of benzoxazole derivatives and is commonly used in polymers, coatings, and adhesives to prevent degradation caused by UV radiation.

Mechanism of Action

4,6-di-tert-butyl-2-(3,5-di-tert-butyl-4-hydroxyphenyl)-1,3-benzoxazol-7-ol 770 functions as a UV absorber by absorbing the energy from UV radiation and dissipating it as heat. It absorbs UV radiation in the range of 290-400 nm, which is the most damaging range for polymers and other materials. The absorbed energy is then dissipated as heat, which prevents the formation of free radicals and other reactive species that can cause degradation.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 4,6-di-tert-butyl-2-(3,5-di-tert-butyl-4-hydroxyphenyl)-1,3-benzoxazol-7-ol 770. However, it has been shown to be non-toxic and non-irritating to the skin and eyes. It is also not expected to have any adverse effects on human health or the environment when used in accordance with the recommended guidelines.

Advantages and Limitations for Lab Experiments

4,6-di-tert-butyl-2-(3,5-di-tert-butyl-4-hydroxyphenyl)-1,3-benzoxazol-7-ol 770 has several advantages for lab experiments, including its high purity, stability, and ease of handling. It is also readily available and relatively inexpensive. However, it has some limitations, such as its limited solubility in water and some organic solvents. It is also sensitive to acidic and basic conditions, which can affect its stability and performance.

Future Directions

There are several future directions for the research and development of 4,6-di-tert-butyl-2-(3,5-di-tert-butyl-4-hydroxyphenyl)-1,3-benzoxazol-7-ol 770. One area of focus is the development of more efficient and effective UV stabilizers for use in various industrial applications. Another area of interest is the study of the environmental and health effects of 4,6-di-tert-butyl-2-(3,5-di-tert-butyl-4-hydroxyphenyl)-1,3-benzoxazol-7-ol 770 and other UV stabilizers. Additionally, there is a need for the development of more sustainable and eco-friendly UV stabilizers that can be used in a wide range of applications.

Scientific Research Applications

4,6-di-tert-butyl-2-(3,5-di-tert-butyl-4-hydroxyphenyl)-1,3-benzoxazol-7-ol 770 has been extensively studied for its UV stabilizing properties in various industrial applications. It has been used in the production of plastic films, fibers, and coatings to prevent yellowing and degradation caused by UV radiation. 4,6-di-tert-butyl-2-(3,5-di-tert-butyl-4-hydroxyphenyl)-1,3-benzoxazol-7-ol 770 has also been used in the preservation of cultural heritage objects, such as textiles and paintings, to prevent fading and discoloration.

properties

IUPAC Name

4,6-ditert-butyl-2-(3,5-ditert-butyl-4-hydroxyphenyl)-1,3-benzoxazol-7-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H41NO3/c1-26(2,3)17-15-20(29(10,11)12)23(32)24-21(17)30-25(33-24)16-13-18(27(4,5)6)22(31)19(14-16)28(7,8)9/h13-15,31-32H,1-12H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTHYVKLDYILTEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=NC3=C(O2)C(=C(C=C3C(C)(C)C)C(C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H41NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4,6-di-tert-butyl-2-(3,5-di-tert-butyl-4-hydroxyphenyl)-1,3-benzoxazol-7-ol
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4,6-di-tert-butyl-2-(3,5-di-tert-butyl-4-hydroxyphenyl)-1,3-benzoxazol-7-ol
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4,6-di-tert-butyl-2-(3,5-di-tert-butyl-4-hydroxyphenyl)-1,3-benzoxazol-7-ol
Reactant of Route 4
4,6-di-tert-butyl-2-(3,5-di-tert-butyl-4-hydroxyphenyl)-1,3-benzoxazol-7-ol
Reactant of Route 5
4,6-di-tert-butyl-2-(3,5-di-tert-butyl-4-hydroxyphenyl)-1,3-benzoxazol-7-ol
Reactant of Route 6
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4,6-di-tert-butyl-2-(3,5-di-tert-butyl-4-hydroxyphenyl)-1,3-benzoxazol-7-ol

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